molecular formula C14H22N4O2S B6457047 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2549019-19-2

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No. B6457047
CAS RN: 2549019-19-2
M. Wt: 310.42 g/mol
InChI Key: YSTUMAKEFASIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine (2C4MSPP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. 2C4MSPP has been found to have a wide range of biomedical activities, including anti-inflammatory, antifungal, and antiviral properties. In addition, 2C4MSPP has been used as an inhibitor of the enzyme caspase-3, which is involved in apoptosis and programmed cell death. This compound has also been studied for its potential use in the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is not yet fully understood, but it is believed to involve the inhibition of caspase-3, an enzyme involved in apoptosis and programmed cell death. In addition, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to have a wide range of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to have a wide range of biochemical and physiological effects. In particular, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to have anti-inflammatory, antifungal, and antiviral properties. In addition, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to inhibit the enzyme caspase-3, which is involved in apoptosis and programmed cell death.

Advantages and Limitations for Lab Experiments

The use of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine in laboratory experiments has several advantages and limitations. The main advantage is that 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a readily available and relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to be relatively unstable in solution, and therefore must be stored and handled carefully in order to preserve its activity.

Future Directions

The potential applications of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine in the field of medicinal chemistry are still being explored. Some potential future directions include the development of new derivatives of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine with improved stability and efficacy, as well as the use of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine in combination with other compounds for the treatment of cancer and other diseases. In addition, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine could be used in the development of new drugs for the treatment of infectious diseases, such as HIV and malaria. Finally, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine could be used as a tool in the study of programmed cell death and apoptosis, as well as in the development of new therapies for the treatment of neurodegenerative diseases.

Synthesis Methods

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine can be synthesized by a variety of methods, including the reaction of 4-methanesulfonylpiperazine with 2-cyclopropyl-5,6-dimethylpyrimidine in the presence of a suitable base. The reaction is typically carried out in an aqueous medium, with a molar ratio of 1:1 for the reactants. The reaction is typically carried out at room temperature and is generally complete within 24 hours. The product of the reaction is a white solid that can be isolated by filtration and dried.

Scientific Research Applications

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. In particular, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been studied for its potential use in the treatment of various types of cancer. In addition, 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has been found to have a wide range of biomedical activities, including anti-inflammatory, antifungal, and antiviral properties.

properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-11(2)15-13(12-4-5-12)16-14(10)17-6-8-18(9-7-17)21(3,19)20/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUMAKEFASIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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